molecular formula C25H21N3O B2815296 3-(3-methoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901005-28-5

3-(3-methoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2815296
CAS No.: 901005-28-5
M. Wt: 379.463
InChI Key: OZJPTGXQIPDLGT-UHFFFAOYSA-N
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Description

3-(3-methoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline ring, with additional substituents on the phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone or β-keto ester under acidic or basic conditions.

    Fusing the Pyrazole and Quinoline Rings: The pyrazole intermediate is then subjected to cyclization with a suitable quinoline precursor, often involving a condensation reaction under reflux conditions.

    Introduction of Substituents:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydro-pyrazoloquinoline derivatives.

    Substitution: Various substituted pyrazoloquinoline derivatives with different functional groups.

Scientific Research Applications

3-(3-methoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the development of organic electronic materials and dyes due to its unique electronic properties.

Comparison with Similar Compounds

Similar Compounds

    3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline: Lacks the methyl substituents, resulting in different chemical and biological properties.

    8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline: Lacks the methoxy group, affecting its reactivity and applications.

Uniqueness

3-(3-methoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is unique due to the presence of both methoxy and methyl groups, which enhance its chemical stability and biological activity. This combination of substituents makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

3-(3-methoxyphenyl)-8-methyl-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O/c1-16-7-10-19(11-8-16)28-25-21-13-17(2)9-12-23(21)26-15-22(25)24(27-28)18-5-4-6-20(14-18)29-3/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJPTGXQIPDLGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC(=CC=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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